molecular formula C9H14O2 B6332741 (2S)-Bicyclo[2.2.2]octane-2-carboxylic acid CAS No. 811836-44-9

(2S)-Bicyclo[2.2.2]octane-2-carboxylic acid

Cat. No.: B6332741
CAS No.: 811836-44-9
M. Wt: 154.21 g/mol
InChI Key: PNKGHXVHKCJNBW-RRQHEKLDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S)-Bicyclo[2.2.2]octane-2-carboxylic acid is a bicyclic organic compound with a unique structure that consists of a bicyclo[2.2.2]octane framework. This compound is of interest due to its rigid and symmetrical structure, which makes it a valuable scaffold in organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-Bicyclo[2.2.2]octane-2-carboxylic acid typically involves the use of Diels-Alder reactions, which are well-known for constructing bicyclic systems. One common approach is the reaction between cyclohexadiene and maleic anhydride, followed by hydrolysis and decarboxylation to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and high-pressure conditions to increase yield and efficiency .

Chemical Reactions Analysis

Types of Reactions

(2S)-Bicyclo[2.2.2]octane-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(2S)-Bicyclo[2.2.2]octane-2-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism by which (2S)-Bicyclo[2.2.2]octane-2-carboxylic acid exerts its effects is primarily through its interaction with various molecular targets. Its rigid structure allows it to fit into specific binding sites on enzymes or receptors, thereby modulating their activity. The pathways involved often include inhibition or activation of specific enzymes, leading to downstream effects in biological systems .

Comparison with Similar Compounds

Properties

IUPAC Name

(2S)-bicyclo[2.2.2]octane-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O2/c10-9(11)8-5-6-1-3-7(8)4-2-6/h6-8H,1-5H2,(H,10,11)/t6?,7?,8-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNKGHXVHKCJNBW-RRQHEKLDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CCC1CC2C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2CCC1C[C@@H]2C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Sodium hydroxide (2.5N, 22.4 mL, 56 mmol) was added to a methanolic solution of methyl bicyclo[2.2.2]octane-2-carboxylate (4.7 g, 28 mmol in 50 mL) at ambient temperature and the mixture was stirred for 16 hours. The solvent was concentrated in vacuo, water added (20 mL) and the solution made acidic with IN aqueous HCl. The product was extracted into dichloromethane (3×50 mL), the combined organic layers washed with water (25 mL), dried over anhydrous magnesium sulfate, filtered and concentrated on a rotary evaporator to afford the titled compound of formula (III) as a white solid (4.3 g, 100% yield).
Quantity
22.4 mL
Type
reactant
Reaction Step One
Name
methyl bicyclo[2.2.2]octane-2-carboxylate
Quantity
50 mL
Type
reactant
Reaction Step One
Yield
100%

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